molecular formula C10H11BrO B14381271 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene CAS No. 88275-72-3

1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene

Cat. No.: B14381271
CAS No.: 88275-72-3
M. Wt: 227.10 g/mol
InChI Key: JIQFKKZIJVLXGU-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a methoxy group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production methods for this compound typically involve bromination reactions using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3). The methoxy group can be introduced via methylation using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3). The prop-2-en-1-yl group can be added through allylation reactions using allyl bromide (C3H5Br) and a suitable base .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma-bond with the benzene ring. This generates a positively charged benzenonium intermediate, which then undergoes deprotonation to yield the substituted benzene ring . The methoxy and prop-2-en-1-yl groups can influence the reactivity and stability of the compound through inductive and resonance effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

88275-72-3

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-bromo-2-methoxy-3-prop-2-enylbenzene

InChI

InChI=1S/C10H11BrO/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7H,1,5H2,2H3

InChI Key

JIQFKKZIJVLXGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)CC=C

Origin of Product

United States

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